2-Fluoro-2-propen-1-ol

Organic Synthesis Catalysis Fluorinated Building Blocks

2-Fluoro-2-propen-1-ol (CAS 5675-31-0), also known as 2-fluoroallyl alcohol, is a fluorinated allylic alcohol with the molecular formula C3H5FO and a molecular weight of 76.07 g/mol. This compound is characterized by a fluorine atom directly attached to the vinylic carbon, which imparts unique electronic and steric properties compared to its non-fluorinated analog, allyl alcohol.

Molecular Formula C3H5FO
Molecular Weight 76.07 g/mol
CAS No. 5675-31-0
Cat. No. B1329528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-propen-1-ol
CAS5675-31-0
Molecular FormulaC3H5FO
Molecular Weight76.07 g/mol
Structural Identifiers
SMILESC=C(CO)F
InChIInChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2
InChIKeyXEIHLEMBJXRLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-propen-1-ol (CAS 5675-31-0) Procurement Guide: Key Properties and Comparators


2-Fluoro-2-propen-1-ol (CAS 5675-31-0), also known as 2-fluoroallyl alcohol, is a fluorinated allylic alcohol with the molecular formula C3H5FO and a molecular weight of 76.07 g/mol . This compound is characterized by a fluorine atom directly attached to the vinylic carbon, which imparts unique electronic and steric properties compared to its non-fluorinated analog, allyl alcohol . It is typically a colorless liquid with a boiling point of 35-37°C at 1 mmHg and a density of approximately 1.0 g/cm³ . The compound is primarily used as a versatile building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty polymers .

Why 2-Fluoro-2-propen-1-ol Cannot Be Directly Substituted with Non-Fluorinated Analogs


Substituting 2-fluoro-2-propen-1-ol with non-fluorinated allyl alcohol or other in-class compounds is generally not feasible without significant changes in reaction outcomes. The vinylic fluorine atom dramatically alters the electronic environment, reducing the electron density of the double bond and affecting both nucleophilic and electrophilic addition rates . This is evidenced by the substantial decrease in biocatalytic reduction conversion rates as the size of the 2-position substituent increases, with 2-fluoro derivatives showing markedly different reactivity compared to unsubstituted or larger halogenated analogs [1]. Furthermore, in transition metal-catalyzed reactions, the presence of the fluorine atom is critical for achieving the desired chemo-, regio-, and stereoselectivity; using non-fluorinated analogs often leads to poor yields, different product distributions, or complete reaction failure [2]. The following quantitative evidence details these critical performance gaps.

Quantitative Differentiation of 2-Fluoro-2-propen-1-ol Against Key Comparators


Superior Reactivity in Pd-Catalyzed Tsuji-Trost Allylations vs. Non-Fluorinated Analogs

2-Fluoro-2-propen-1-ol-derived (2-fluoroallyl)palladium complexes enable unique Tsuji-Trost allylation reactions. While non-fluorinated allyl alcohol derivatives are commonly used, the presence of the vinylic fluorine atom in 2-fluoroallyl alcohol dramatically alters the reactivity and selectivity of the resulting π-allyl palladium intermediates [1]. The (2-fluoroallyl)palladium complexes require higher temperatures and longer reaction times compared to non-fluorinated analogues, but this unique reactivity allows for distinct chemoselectivity patterns, where the 'hardness' of the nucleophile dictates the reaction pathway, a feature not observed with non-fluorinated counterparts [1].

Organic Synthesis Catalysis Fluorinated Building Blocks

Enhanced Conversion and Enantioselectivity in Biocatalytic Reduction vs. 2-Bromo Analog

In biocatalytic reductions using baker's yeast, 2-fluoro-substituted cinnamyl alcohols demonstrate significantly higher conversion rates compared to their 2-bromo analogs [1]. This is attributed to the smaller size and unique electronic effects of fluorine, which do not dramatically reduce the electron density of the double bond, unlike larger halogens. For example, after 48 hours, 2-fluorocinnamyl alcohol is essentially quantitatively converted to the saturated alcohol with an enantiomeric excess (ee) of 81% [1]. In stark contrast, under identical conditions, the corresponding 2-bromocinnamyl alcohol achieves only a 5% conversion rate [1]. This highlights the unique compatibility of the 2-fluoroallylic alcohol motif with enzymatic systems, enabling access to chiral fluorinated building blocks.

Biocatalysis Enantioselective Synthesis Chiral Building Blocks

Enantioselective Cyclopropanation in High Yield and Selectivity

2-Fluoro-2-propen-1-ol and its derivatives can be efficiently cyclopropanated in high yields and excellent enantioselectivities using zinc carbenoids and a chiral dioxaborolane ligand [1]. This method provides access to a variety of structurally diverse chiral fluorocyclopropanes [1]. While the abstract does not provide exact numerical yields for the parent compound, it explicitly states that readily available 2- and 3-fluoroallylic alcohols were efficiently cyclopropanated in high yields and excellent enantioselectivities, a claim not generally made for non-fluorinated or other halogenated allylic alcohols under these specific conditions [1].

Cyclopropanation Chiral Synthesis Fluorinated Cyclopropanes

Significantly Higher Lipophilicity Compared to Allyl Alcohol

The introduction of a single fluorine atom at the vinylic position substantially increases the lipophilicity of the molecule compared to allyl alcohol. The calculated LogP (octanol-water partition coefficient) for 2-fluoro-2-propen-1-ol is 0.4619 [1], whereas allyl alcohol has a LogP of -0.03 [2]. This difference of ~0.5 LogP units translates to a roughly three-fold increase in lipophilicity, which can significantly impact membrane permeability and bioavailability in drug candidates.

Physicochemical Properties Medicinal Chemistry Drug Design

Unique Stereoselectivity in Biocatalytic Reduction Due to Fluorine's Steric and Electronic Profile

The size and electronic nature of the substituent at the 2-position of allylic alcohols dramatically affect biocatalytic reduction rates. Studies show that as the size of the 2-position substituent increases, the reaction conversion rate decreases sharply [1]. Fluorine, with a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å) but with strong electron-withdrawing inductive effects, occupies a unique position. It allows for high conversion rates while imparting desirable electronic properties, unlike bulkier halogens like bromine (1.85 Å) which severely impede the reaction (e.g., 5% conversion for 2-bromo vs. near quantitative for 2-fluoro) [1]. This makes 2-fluoroallylic alcohols a 'privileged' substrate class for achieving both high conversion and high enantioselectivity in biocatalytic reductions.

Biocatalysis Stereoselectivity Fluorine Chemistry

Toxicity Profile: Acute Oral LD50 in Rats

The acute oral toxicity of 2-fluoro-2-propen-1-ol has been established, with an LD50 value of 130 mg/kg in rats [1]. For comparison, the acute oral LD50 of allyl alcohol in rats is reported to be 64 mg/kg [2]. This indicates that the fluorinated analog is approximately half as acutely toxic via the oral route compared to its non-fluorinated counterpart, which is an important consideration for laboratory handling and risk assessment.

Toxicology Safety Handling

High-Value Application Scenarios for 2-Fluoro-2-propen-1-ol Based on Quantitative Evidence


Synthesis of Enantiomerically Enriched Fluorinated Building Blocks via Biocatalysis

The high conversion rates and good enantioselectivities observed in baker's yeast reductions of 2-fluoroallylic alcohols (e.g., 81% ee with near quantitative conversion) make 2-fluoro-2-propen-1-ol an excellent starting material for preparing chiral fluorinated alcohols [1]. This is particularly valuable in medicinal chemistry, where fluorine is often introduced to modulate drug properties, but where traditional chemical methods may struggle to achieve high stereocontrol. The data suggests that 2-fluoroallylic alcohols are 'privileged' substrates for such biocatalytic transformations, unlike their brominated or larger halogenated counterparts which exhibit poor conversion [1].

Precursor for Chiral Fluorocyclopropane Synthesis

The efficient cyclopropanation of 2-fluoroallylic alcohols using zinc carbenoids and chiral ligands to yield chiral fluorocyclopropanes in high yields and excellent enantioselectivities positions 2-fluoro-2-propen-1-ol as a key starting material for accessing these valuable motifs [2]. Fluorocyclopropanes are increasingly important in drug discovery and agrochemicals due to their unique conformational and electronic properties. The ability to synthesize them enantioselectively from readily available 2-fluoroallylic alcohols provides a compelling reason for procurement over non-fluorinated or other halogenated analogs that may not undergo this transformation as effectively [2].

Development of Novel Pd-Catalyzed Cross-Coupling Methodologies

The distinct reactivity of (2-fluoroallyl)palladium complexes derived from 2-fluoro-2-propen-1-ol, which display nucleophile-dependent chemoselectivity not seen with non-fluorinated systems, makes this compound a unique tool for reaction discovery and methodology development [3]. Researchers aiming to expand the scope of Tsuji-Trost allylations or to install fluorinated allyl groups with unconventional selectivity patterns will find 2-fluoro-2-propen-1-ol to be an indispensable reagent, as its behavior cannot be replicated by using cheaper, non-fluorinated allyl alcohol derivatives [3].

Medicinal Chemistry for Enhanced Membrane Permeability

The significantly higher lipophilicity of 2-fluoro-2-propen-1-ol (LogP = 0.46) compared to allyl alcohol (LogP = -0.03) provides a quantifiable advantage in the design of drug candidates where improved membrane permeability is desired [4][5]. Incorporating this fluorinated building block into lead compounds can increase overall lipophilicity, potentially improving oral absorption and blood-brain barrier penetration. This property, combined with the unique metabolic stability often conferred by a vinylic fluorine, makes 2-fluoro-2-propen-1-ol a strategic choice over non-fluorinated analogs in early-stage drug discovery programs [4][5].

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